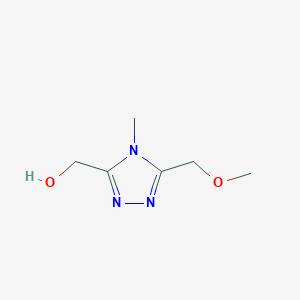
2-Dimethylphosphoryloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dimethylphosphoryloxirane is a chemical compound with the molecular formula C4H9O2P and a molecular weight of 120.09 . It is a versatile compound with a wide range of applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of a compound like 2-Dimethylphosphoryloxirane can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . These techniques can provide detailed information about the arrangement of atoms in the molecule and their chemical bonds .Chemical Reactions Analysis
The chemical reactions involving 2-Dimethylphosphoryloxirane would depend on its chemical structure and the conditions under which the reactions are carried out. Common types of reactions for similar compounds include acid-base reactions, redox reactions, and various types of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Dimethylphosphoryloxirane can be analyzed using various techniques. These properties include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Large-Scale Preparation and Stability
- Practical Large-Scale Preparation : A study by Mikula et al. (2013) developed an improved procedure for the large-scale preparation of dimethyldioxirane (DMDO), focusing on optimization and stability for long-term use. This advancement is significant for both research laboratories and suppliers in the research and fine chemicals market (Mikula et al., 2013).
Oxidation Applications
- DMDO-mediated Benzylidene Acetal Oxidation : Mycock et al. (2008) demonstrated that DMDO can effectively oxidize benzylidene acetals derived from diols, showing a broad tolerance for functional groups and producing high yields with minimal waste (Mycock et al., 2008).
- Bipyridine-N-Oxides Synthesis : McKay et al. (2009) utilized dimethyldioxirane (DMD) for the synthesis of heterocyclic aromatic N-oxides, providing a safer and more efficient method for oxidizing electron-deficient heterocycles (McKay et al., 2009).
Biological and Environmental Applications
- Biological Agent Inactivation : Wallace et al. (2005) explored the use of in situ-generated DMDO for deactivating various biological warfare agent simulants. They found DMDO to be superior in effectiveness compared to other decontaminants like DS2 and bleach (Wallace et al., 2005).
Mécanisme D'action
The mechanism of action of a chemical compound refers to how it interacts with other molecules. This could involve binding to specific sites on a molecule, catalyzing a chemical reaction, or altering the physical properties of a substance. Unfortunately, specific information on the mechanism of action of 2-Dimethylphosphoryloxirane was not found .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-dimethylphosphoryloxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O2P/c1-7(2,5)4-3-6-4/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTLZHCTLQCWOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-methoxybenzyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2355578.png)


![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2355583.png)
![(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2355587.png)





